molecular formula C7H7F2NO B591529 (2-Amino-4,6-difluorophenyl)methanol CAS No. 1260783-44-5

(2-Amino-4,6-difluorophenyl)methanol

Cat. No.: B591529
CAS No.: 1260783-44-5
M. Wt: 159.136
InChI Key: JJIHWRKHRPUHPR-UHFFFAOYSA-N
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Description

(2-Amino-4,6-difluorophenyl)methanol is an organic compound with the molecular formula C7H7F2NO It is characterized by the presence of an amino group and two fluorine atoms attached to a benzene ring, along with a hydroxyl group attached to the methylene carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-4,6-difluorophenyl)methanol typically involves the reaction of 2,6-difluoroaniline with formaldehyde under basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction step.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-4,6-difluorophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions to substitute the fluorine atoms.

Major Products Formed

    Oxidation: Formation of 2-amino-4,6-difluorobenzaldehyde or 2-amino-4,6-difluorobenzoic acid.

    Reduction: Formation of 2-amino-4,6-difluorophenylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Amino-4,6-difluorophenyl)methanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its fluorinated structure which imparts desirable properties like chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of (2-Amino-4,6-difluorophenyl)methanol in biological systems involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The fluorine atoms can enhance the compound’s binding affinity to hydrophobic pockets within proteins, thereby modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2-Amino-4,6-difluorophenyl)ethanol: Similar structure but with an ethyl group instead of a methylene group.

    (2-Amino-4,6-difluorophenyl)amine: Lacks the hydroxyl group, making it less polar.

    (2-Amino-4,6-difluorophenyl)acetic acid: Contains a carboxylic acid group instead of a hydroxyl group.

Uniqueness

(2-Amino-4,6-difluorophenyl)methanol is unique due to the combination of its amino, hydroxyl, and fluorine substituents. This combination imparts distinct chemical and physical properties, such as increased reactivity and stability, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(2-amino-4,6-difluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2,11H,3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJIHWRKHRPUHPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)CO)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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